molecular formula C6H9N3O2 B104193 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5

6-Amino-1,3-dimethyluracil

Cat. No. B104193
CAS RN: 6642-31-5
M. Wt: 155.15 g/mol
InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
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Patent
US08623880B2

Procedure details

To a stirred solution of chloroacetaldehyde dimethyl acetal (26.0 g, 208.717 mmol) in water (60 mL) concentrated hydrochloric acid (4 mL) was added at room temperature and the reaction mixture was stirred at near boiling until a homogeneous solution was obtained. Solution of sodium acetate (8.0 g, 97.525 mmol) was then added. The resulting mixture was then added to a stirred solution consisting of 6-amino-1,3-dimethyl uracil (20.0 g, 128.907 mmol) and sodium acetate (16.0 g, 195.051) in water (100 mL) at 90° C. All solid material was dissolved, then after 10 min. a precipitate was started to form. The reaction mixture was stirred for another 30 min. at the same temperature. The reaction mixture was cooled to room temperature and solid obtained was filtered, washed with water (2×250 mL) and then acetone (2×150 mL). The solid obtained was dried in oven at 65° C. to obtain 7.81 g of the product as an off-white solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 3.20 (s, 3H), 3.42 (s, 3H), 6.35 (s, 1H), 6.77 (s, 1H), 11.71 (br s, 1H); APCI-MS (m/z) 180.25 (M+H)+.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4]Cl.C([O-])(=O)C.[Na+].[NH2:13][C:14]1[N:19]([CH3:20])[C:18](=[O:21])[N:17]([CH3:22])[C:16](=[O:23])[CH:15]=1>O>[CH3:20][N:19]1[C:14]2[NH:13][CH:3]=[CH:4][C:15]=2[C:16](=[O:23])[N:17]([CH3:22])[C:18]1=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
COC(CCl)OC
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC(N(C(N1C)=O)C)=O
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at near boiling until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
The resulting mixture was then added to a stirred solution
DISSOLUTION
Type
DISSOLUTION
Details
All solid material was dissolved
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 30 min. at the same temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (2×250 mL)
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried in oven at 65° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C(N(C(C2=C1NC=C2)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.